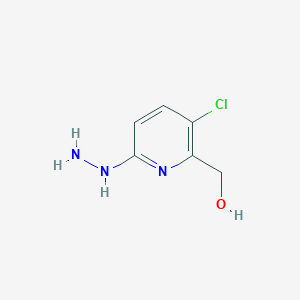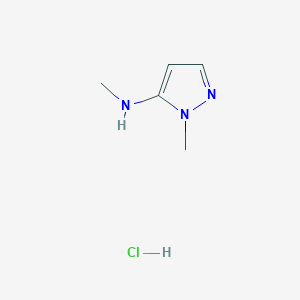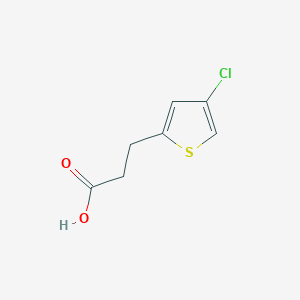![molecular formula C8H8N2O B1423553 5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1354951-02-2](/img/structure/B1423553.png)
5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Descripción general
Descripción
“5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one” is a heterocyclic molecule . It can be utilized as a pharmaceutical building block . It is a starting material in a recent synthesis of azaserotonin .
Synthesis Analysis
The synthesis of “5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one” and its derivatives has been reported in various studies . For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of “5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one” is C8H7BrN2O . It has a molecular weight of 227.05798 .Aplicaciones Científicas De Investigación
Cancer Research
Compounds similar to “5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one” have been investigated as protein inhibitors , particularly targeting proteins like Bcl-xL which are involved in apoptotic pathways. Inhibitors of such proteins can act as pro-apoptotic agents and may be used for treating cancer .
Drug Discovery
The structural motif present in “5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one” is often explored for its potential to bind selectively to various biological targets. This makes it a valuable scaffold in drug discovery efforts aimed at developing new therapeutic agents .
Synthetic Chemistry
This compound may serve as a building block in synthetic chemistry for constructing more complex molecules with desired biological activities. The pyrrolopyridinone core is a common feature in many pharmacologically active compounds .
Kinase Inhibition
Derivatives of pyrrolopyridinone have been studied for their kinase inhibitory activity. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with diseases like cancer and autoimmune disorders .
Propiedades
IUPAC Name |
5-methyl-1,6-dihydropyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-4-6-2-3-9-7(6)8(11)10-5/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCVOFVJUZQLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214166 | |
| Record name | 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one | |
CAS RN |
1354951-02-2 | |
| Record name | 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline](/img/structure/B1423480.png)



![N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride](/img/structure/B1423485.png)



![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1423492.png)
![5-Methyl-2-[methyl(propan-2-yl)amino]benzoic acid](/img/structure/B1423493.png)